Endoxifen

Breast Cancer Estrogen Receptor In Vitro Pharmacology

Endoxifen (Z-isomer) is the principal tamoxifen metabolite with 30–100× greater anti-estrogenic potency. It directly binds ERα (IC50 ≈47 nM), bypassing CYP2D6 pharmacogenetic variability that limits tamoxifen efficacy in poor metabolizers. This ≥98% pure compound ensures batch-to-batch consistency for preclinical breast cancer models, CYP2D6-inclusive studies, and therapeutic drug monitoring (>32 nmol/L target). Ideal as a positive control for ER antagonism, MCF-7 xenograft studies (4–8 mg/kg/day), and LC-MS/MS reference standard per EVANGELINE phase 2 protocols.

Molecular Formula C25H27NO2
Molecular Weight 373.5 g/mol
CAS No. 112093-28-4
Cat. No. B1662132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndoxifen
CAS112093-28-4
Synonyms4-hydroxy-N-demethyltamoxifen
4-hydroxy-N-desmethyltamoxifen
4-hydroxy-N-desmethyltamoxifen, (Z)-isomer
endoxifen
Z-endoxifen
Molecular FormulaC25H27NO2
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
InChIInChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-
InChIKeyMHJBZVSGOZTKRH-IZHYLOQSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Endoxifen (CAS 112093-28-4): A CYP2D6‑Bypassing Active Tamoxifen Metabolite with Defined Pharmacogenetic Advantages


Endoxifen (4‑hydroxy‑N‑desmethyl‑tamoxifen) is a secondary active metabolite of tamoxifen, generated via CYP3A4/5‑mediated N‑demethylation followed by CYP2D6‑catalyzed hydroxylation [1]. It functions as a selective estrogen receptor modulator (SERM) and is recognized as the principal mediator of tamoxifen's therapeutic effect in estrogen receptor‑positive breast cancer due to its 30‑ to 100‑fold greater anti‑estrogenic potency relative to the parent drug [2]. Because its endogenous formation from tamoxifen depends entirely on the highly polymorphic CYP2D6 enzyme, inter‑individual variability in endoxifen plasma concentrations is substantial, creating a well‑characterized rationale for its direct administration as an investigational therapeutic agent [3].

Endoxifen (CAS 112093-28-4): Why Tamoxifen and 4‑Hydroxytamoxifen Cannot Serve as Direct Replacements in CYP2D6‑Compromised Populations


Although 4‑hydroxytamoxifen exhibits comparable in vitro potency to endoxifen, its plasma concentration in tamoxifen‑treated patients is 5‑ to 10‑fold lower [1], limiting its contribution to overall anti‑estrogenic activity. More critically, tamoxifen itself is a pro‑drug requiring CYP2D6‑mediated activation; patients with reduced‑function CYP2D6 alleles (poor or intermediate metabolizers) fail to achieve therapeutic endoxifen concentrations from standard tamoxifen dosing [2]. Even in extensive metabolizers, concomitant CYP2D6‑inhibiting medications can phenoconvert individuals into functional poor metabolizers. Direct administration of (Z)‑endoxifen hydrochloride bypasses this pharmacogenetic bottleneck entirely, delivering the active moiety independent of host CYP2D6 status. This pharmacokinetic distinction underpins the rationale for procuring endoxifen as a research compound for CYP2D6‑inclusive preclinical models and as an investigational clinical agent for genomically stratified patient populations.

Endoxifen (CAS 112093-28-4) Product‑Specific Quantitative Evidence Guide


In Vitro Potency: Endoxifen vs 4‑Hydroxytamoxifen — Equivalent ER Binding Affinity and Antiproliferative Activity

In direct head‑to‑head comparison, endoxifen and 4‑hydroxytamoxifen (4OHTAM) demonstrate identical binding affinity for both estrogen receptor‑α (ERα) and estrogen receptor‑β (ERβ). In competitive binding assays, endoxifen exhibited an IC50 of 47 nM for ERα and 118 nM for ERβ, compared to 4OHTAM's IC50 values of 30 nM for ERα and 26 nM for ERβ [1]. Both compounds antagonized 17β‑estradiol‑stimulated proliferation of ER‑positive breast cancer cell lines equipotently, with an IC50 of approximately 50 nM [2]. While 4OHTAM shows marginally greater binding potency in this assay system, the magnitude of the difference is not considered biologically significant, and the equipotent functional antagonism supports endoxifen as a viable comparator standard for in vitro SERM activity studies.

Breast Cancer Estrogen Receptor In Vitro Pharmacology

Pharmacokinetic Advantage: Endoxifen Plasma Concentrations Exceed 4‑Hydroxytamoxifen by 5‑ to 10‑Fold in Humans Following Tamoxifen Dosing

In breast cancer patients receiving standard tamoxifen therapy (20 mg/day), endoxifen achieves plasma concentrations 5‑ to 10‑fold higher than those of 4‑hydroxytamoxifen. A cross‑study analysis of clinical pharmacokinetic data reports median endoxifen concentrations of approximately 35 ng/mL, compared to 4‑hydroxytamoxifen concentrations of approximately 5 ng/mL [1]. The endoxifen/4‑hydroxytamoxifen metabolic ratio in steady‑state plasma is approximately 4:1 [2]. This pronounced difference in systemic exposure, combined with their equivalent in vitro potency, establishes endoxifen—not 4‑hydroxytamoxifen—as the dominant active metabolite driving tamoxifen's clinical anti‑estrogenic effect [3].

Pharmacokinetics Therapeutic Drug Monitoring Metabolism

Clinical Rescue of CYP2D6 Poor Metabolizers: 92.3% Achieve Therapeutic Endoxifen Levels with 3 mg Direct Supplementation vs 0% with Placebo

In the TAMENDOX randomized controlled phase 1/2 trial (N=235), CYP2D6 poor metabolizer (PM) patients receiving standard tamoxifen 20 mg/day were supplemented with (Z)‑endoxifen 3 mg/day or placebo. At 6 weeks, 92.3% (12/13) of PM patients in the endoxifen arm achieved the target plasma concentration of >32 nmol/L, compared to 0% (0/9) in the placebo arm (P < 0.0001) [1]. Similarly, 88% (22/25) of intermediate metabolizers receiving 1.5 mg/day endoxifen reached the target versus 6.5% (2/31) on placebo [2]. The intervention was well‑tolerated, with grade 3 adverse events occurring in 7.5% of endoxifen‑treated patients versus 5.2% on placebo [1].

Pharmacogenomics CYP2D6 Personalized Medicine Clinical Trial

Non‑Inferiority in Neoadjuvant Setting: (Z)‑Endoxifen + Goserelin vs Exemestane + Goserelin — Phase 2 EVANGELINE Trial Design

The phase 2 EVANGELINE trial (NCT pending) is a randomized, open‑label, non‑inferiority study comparing (Z)‑endoxifen (20–80 mg/day) plus goserelin versus exemestane plus goserelin in premenopausal women with ER+/HER2‑ stage IIA breast cancer [1]. The primary endpoint is the 4‑week endocrine sensitivity disease (ESD) rate as measured by Ki‑67 proliferation index [1]. This trial directly positions (Z)‑endoxifen as an investigational alternative to the aromatase inhibitor exemestane, which is the current standard of care in the neoadjuvant setting. While definitive efficacy data are pending trial completion, the study's design and regulatory advancement—including FDA Orphan Drug Designation for (Z)‑endoxifen in 2026 [2]—establish the compound as a clinically relevant comparator to aromatase inhibitors.

Neoadjuvant Therapy Breast Cancer Clinical Trial Endocrine Therapy

Isomer‑Specific Activity: (Z)‑Endoxifen as the Pharmacologically Active Configuration vs the Inactive (E)‑Isomer

Endoxifen exists as (Z)‑ and (E)‑geometric isomers, but only the (Z)‑isomer exhibits potent anti‑estrogenic activity. Fixed‑ring analogs of the (Z)‑isomer of endoxifen demonstrate equivalent activity to native endoxifen in ER‑positive breast cancer models, whereas the (E)‑isomer shows no estrogenic activity at therapeutic serum concentrations [1]. In MCF‑7 xenograft models, oral (Z)‑endoxifen at 4–8 mg/kg significantly inhibits tumor growth, confirming that the (Z)‑configuration is required for in vivo efficacy . The (E)‑isomer is also chemically unstable in solution, undergoing spontaneous Z‑isomerization [1].

Stereochemistry Structure‑Activity Relationship Quality Control

Endoxifen (CAS 112093-28-4): Validated Research and Clinical Application Scenarios


CYP2D6‑Independent Preclinical Efficacy Models

In murine breast cancer xenograft studies (e.g., MCF‑7), oral administration of (Z)‑endoxifen hydrochloride yields plasma endoxifen concentrations 8‑fold higher than equivalent tamoxifen dosing, enabling robust evaluation of SERM activity without confounding by host CYP2D6 metabolism [1]. This model is particularly suited for testing combination regimens where CYP2D6‑mediated drug‑drug interactions would otherwise compromise tamoxifen activation. Recommended dosing range in female athymic mice is 4–8 mg/kg/day p.o., which achieves approximately 80% tumor growth inhibition .

Genotype‑Stratified Clinical Trial Design and Therapeutic Drug Monitoring Reference

For clinical trials evaluating endocrine therapy in breast cancer, (Z)‑endoxifen serves a dual role: (1) as a direct rescue agent in CYP2D6 poor metabolizer cohorts, where 3 mg/day supplementation restores therapeutic endoxifen levels (>32 nmol/L) in >92% of patients receiving standard tamoxifen [2]; and (2) as an analytical reference standard for LC‑MS/MS quantification of endoxifen in patient plasma during therapeutic drug monitoring. The defined target threshold of >32 nmol/L, derived from the TAMENDOX trial, provides a validated benchmark for dose adjustment algorithms [2].

In Vitro SERM Potency Comparator and Assay Validation

Given its equipotent ER binding (IC50 ≈ 47 nM for ERα) and antiproliferative activity (IC50 ≈ 50 nM) relative to 4‑hydroxytamoxifen [3], (Z)‑endoxifen is an appropriate positive control for in vitro assays measuring estrogen receptor antagonism or E2‑stimulated MCF‑7 proliferation. Its commercial availability as a ≥98% pure (Z)‑isomer hydrochloride salt ensures batch‑to‑batch consistency, supporting reproducible assay qualification in pharmaceutical R&D and academic screening laboratories .

Neoadjuvant Endocrine Therapy Comparator Studies

The ongoing EVANGELINE phase 2 trial positions (Z)‑endoxifen plus goserelin as a direct comparator to the standard‑of‑care regimen of exemestane plus goserelin in premenopausal ER+/HER2‑ breast cancer [4]. For researchers developing novel SERMs, selective estrogen receptor degraders (SERDs), or combination endocrine therapies, (Z)‑endoxifen represents a clinically relevant benchmark agent with an established regulatory path (FDA Orphan Drug Designation) and defined dosing range (20–80 mg/day) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endoxifen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.